molecular formula C15H26N2O3S B7083767 N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]furan-2-sulfonamide

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]furan-2-sulfonamide

Cat. No.: B7083767
M. Wt: 314.4 g/mol
InChI Key: OHFKBJKDQJNIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]furan-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c1-16(2)10-11-17(13-14-7-4-3-5-8-14)21(18,19)15-9-6-12-20-15/h6,9,12,14H,3-5,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKBJKDQJNIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1CCCCC1)S(=O)(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclohexylmethylamine, 2-(dimethylamino)ethylamine, and furan-2-sulfonyl chloride.

    Step 1: The cyclohexylmethylamine is reacted with furan-2-sulfonyl chloride in the presence of a base such as triethylamine to form N-(cyclohexylmethyl)furan-2-sulfonamide.

    Step 2: The intermediate N-(cyclohexylmethyl)furan-2-sulfonamide is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product, N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]furan-2-sulfonamide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic route, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.

    Biological Studies: It may be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways involving sulfonamides.

    Industrial Applications: It might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]furan-2-sulfonamide would depend on its specific application. In the context of enzyme inhibition, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The dimethylaminoethyl side chain may enhance binding affinity and specificity to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]benzenesulfonamide: Similar structure but with a benzene ring instead of a furan ring.

    N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]pyridine-2-sulfonamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]furan-2-sulfonamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to benzene, thiophene, or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal and chemical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.